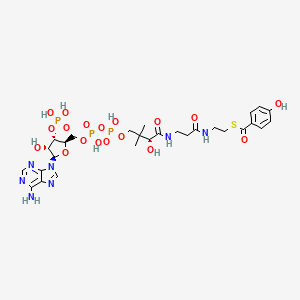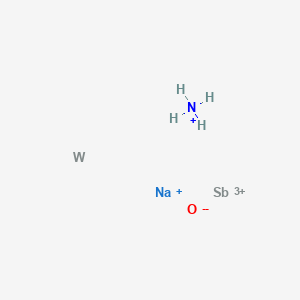
4-Hydroxy-3-methoxybenzenesulfonic acid
概要
説明
4-Hydroxy-3-methoxybenzenesulfonic acid is an arenesulfonic acid that results from the sulfation of guaiacol at position 4. It is commonly used (in the form of its potassium salt) as an expectorant . Its role primarily lies in promoting the removal of mucus from the respiratory tract. Functionally related to guaiacol, this compound is a member of the guaiacols family .
科学的研究の応用
Optical Spectroscopy
4-Hydroxy-3-methoxybenzenesulfonic acid: has been studied for its optical properties, particularly in the context of vanillic acid, which shares a similar structure . The electronic spectra of vanillic acid in various solvents have been interpreted using electronic spectroscopy and quantum chemistry methods. This compound’s spectral characteristics are significant for understanding photophysical processes and could be applied in the development of new materials for optical applications.
Medicine
In the medical field, sulfonated molecules like 4-Hydroxy-3-methoxybenzenesulfonic acid are used in biomaterials. Sulfonation enhances biomaterial properties, impacting cellular responses such as adhesion, proliferation, and differentiation. This is crucial for regenerative medicine, drug delivery, and tissue engineering challenges .
Environmental Science
4-Hydroxy-3-methoxybenzenesulfonic acid: is recognized for its role as an expectorant in the form of its potassium salt. It increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing . This application is vital for treatments that require the management of respiratory conditions.
Industrial Applications
The compound’s derivatives have been explored for third harmonic nonlinear optical (NLO) applications. For instance, the organic co-crystal 4-hydroxy-3-methoxybenzaldehyde nicotinamide has been studied for its NLO properties, which are important for frequency conversion, laser technology, optical switching, and more .
Analytical Chemistry
In analytical chemistry, 4-Hydroxy-3-methoxybenzenesulfonic acid and its derivatives are used for qualitative studies through high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry. These methods are essential for the routine analysis of this compound’s derivatives .
Material Science
The sulfonation process, which involves the introduction of sulfonic acid groups into molecules, is significant in material science. Sulfonated molecules like 4-Hydroxy-3-methoxybenzenesulfonic acid are used to create hydrogels, scaffolds, and nanoparticles with unique properties beneficial for various applications in biomaterials .
作用機序
Target of Action
4-Hydroxy-3-methoxybenzenesulfonic acid, also known as guaiacolsulfonic acid , primarily targets the respiratory tract. It is commonly used as an expectorant , a type of drug that increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing .
Mode of Action
As an expectorant, it is believed to work by increasing the volume of secretions in the respiratory tract, thereby facilitating their removal . This action helps to clear mucus from the airways, making it easier to breathe.
Biochemical Pathways
This results in a decreased viscosity of bronchial secretions and an increase in sputum volume, which improves ciliary action to remove sputum .
Result of Action
The primary result of the action of 4-Hydroxy-3-methoxybenzenesulfonic acid is the increased volume of secretions in the respiratory tract, leading to improved clearance of mucus. This can alleviate symptoms associated with conditions such as bronchitis and sinusitis, where excessive or thick mucus can obstruct the airways and cause difficulty breathing .
特性
IUPAC Name |
4-hydroxy-3-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRCGSIKAHSALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991669 | |
| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxybenzenesulfonic acid | |
CAS RN |
7134-11-4, 1321-14-8 | |
| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfogaiacol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfogaiacol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfogaiacol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxy-3-methoxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOGAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L00O0WHZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the isomeric composition of potassium guaiacolsulfonate?
A1: Potassium guaiacolsulfonate is a medication often used as an expectorant. It exists as a mixture of two isomers: 3-hydroxy-4-methoxybenzenesulfonic acid monopotassium and 4-hydroxy-3-methoxybenzenesulfonic acid monopotassium. While both isomers may contribute to the overall therapeutic effect, their individual pharmacological profiles could differ. Therefore, determining the isomeric composition [] is crucial for quality control, ensuring consistent pharmaceutical formulation, and potentially understanding any isomer-specific effects.
Q2: What analytical techniques are available to differentiate and quantify 4-Hydroxy-3-methoxybenzenesulfonic acid from its isomer in potassium guaiacolsulfonate?
A2: The research paper highlights the effectiveness of Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose []. NMR exploits the unique magnetic properties of atomic nuclei to differentiate between the two isomers based on their distinct chemical environments. This technique allows for the simultaneous identification and quantification of both isomers in a potassium guaiacolsulfonate sample, providing valuable information about its composition. The paper also mentions a comparative analysis using High-Performance Liquid Chromatography (HPLC) with a correction factor. While HPLC can separate and quantify the isomers, it requires additional calibration steps for accurate quantification compared to the NMR method.
Q3: What are the advantages of using NMR over other analytical techniques for this specific application?
A3: The research emphasizes the speed, simplicity, and accuracy of the NMR method for determining the content of 4-Hydroxy-3-methoxybenzenesulfonic acid and its isomer in potassium guaiacolsulfonate []. Compared to techniques like HPLC, NMR requires minimal sample preparation and offers a direct measurement of the isomers without needing reference standards for each isomer. This makes NMR a highly efficient and reliable choice for quality control and analysis of potassium guaiacolsulfonate in pharmaceutical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/no-structure.png)
![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)






